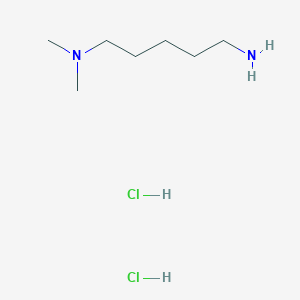![molecular formula C9H17Cl2N3 B6238761 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride CAS No. 1984136-46-0](/img/no-structure.png)
3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound with the empirical formula C8H15Cl2N3. It has a molecular weight of 224.13 . This compound is part of a unique collection of chemicals provided by Sigma-Aldrich to early discovery researchers .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively documented in the literature. It is known to be a solid compound .Applications De Recherche Scientifique
3-PMPD is widely used in scientific research for various applications. It has been used in the synthesis of organic compounds such as 1-methyl-3-nitro-1H-pyrazole-4-carboxamide and 3-nitro-1H-pyrazole-4-carboxylic acid. It has also been used in the study of enzyme inhibitors, such as the inhibition of acetylcholinesterase, and in the investigation of drug-receptor interactions. In addition, 3-PMPD has been used in the synthesis of novel compounds for potential pharmaceutical applications.
Mécanisme D'action
Target of Action
The primary targets of 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . Leishmaniasis and malaria are communicable, devastating, and neglected tropical diseases (NTDs) affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by binding to the active site of LmPTR1 , a protein in Leishmania . A molecular simulation study showed that the compound has a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy .
Biochemical Pathways
The compound’s interaction with lmptr1 suggests it may disrupt the normal functioning of this protein, leading to downstream effects that inhibit the growth and proliferation of leishmania .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest it may have favorable pharmacokinetic properties that allow it to reach its targets in sufficient concentrations .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. In vitro studies have shown that it displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .
Avantages Et Limitations Des Expériences En Laboratoire
3-PMPD has several advantages for lab experiments. It is a relatively inexpensive compound, and its synthesis method is efficient and cost-effective. In addition, 3-PMPD is stable in a variety of conditions and can be stored for long periods of time. However, the compound is toxic and should be handled with care.
Orientations Futures
The future directions for 3-PMPD are numerous. The compound could be used in the development of novel compounds for potential pharmaceutical applications, such as the synthesis of new drugs or the investigation of drug-receptor interactions. In addition, further research is needed to understand the biochemical and physiological effects of 3-PMPD, as well as its mechanism of action. Finally, 3-PMPD could be used in the development of new enzyme inhibitors, such as inhibitors of acetylcholinesterase.
Méthodes De Synthèse
3-PMPD is synthesized through a multi-step process, beginning with the reaction of 1-methyl-3-nitro-1H-pyrazole with ethylenediamine in the presence of triethylamine. This reaction produces an intermediate, N-ethyl-1-methyl-3-nitro-1H-pyrazole-4-carboxamide, which is then treated with thionyl chloride in the presence of pyridine to form the desired 3-PMPD. This synthesis method is reported to be efficient and cost-effective.
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride involves the reaction of piperidine with 1H-pyrazole-1-carboxaldehyde in the presence of a reducing agent to form 3-[(1H-pyrazol-1-yl)methyl]piperidine. This intermediate is then reacted with hydrochloric acid to form the final product, 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride.", "Starting Materials": [ "Piperidine", "1H-pyrazole-1-carboxaldehyde", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with 1H-pyrazole-1-carboxaldehyde in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 3-[(1H-pyrazol-1-yl)methyl]piperidine.", "Step 2: The intermediate 3-[(1H-pyrazol-1-yl)methyl]piperidine is then reacted with hydrochloric acid to form 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride.", "Step 3: The product is isolated and purified using standard techniques, such as recrystallization or chromatography." ] } | |
Numéro CAS |
1984136-46-0 |
Formule moléculaire |
C9H17Cl2N3 |
Poids moléculaire |
238.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




